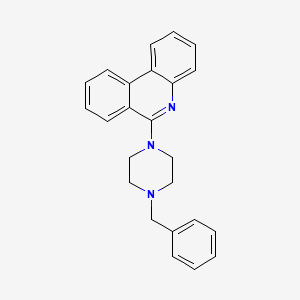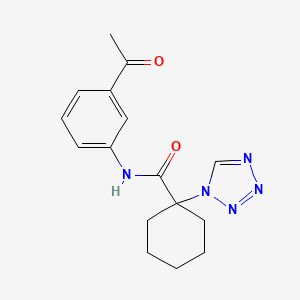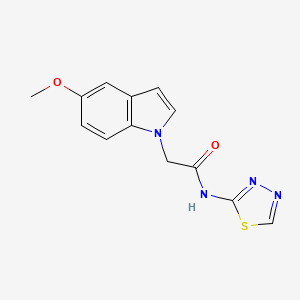![molecular formula C21H25N5OS B6072865 5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]-N-(2-pyridin-2-ylethyl)thiophene-2-carboxamide](/img/structure/B6072865.png)
5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]-N-(2-pyridin-2-ylethyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]-N-(2-pyridin-2-ylethyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a pyrrolidine ring, a pyrazole ring, and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]-N-(2-pyridin-2-ylethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling under controlled conditions. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the Pyrrolidine Ring: This involves the cyclization of an appropriate amine with a dihaloalkane.
Formation of the Thiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Coupling Reactions: The individual ring systems are then coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]-N-(2-pyridin-2-ylethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated derivatives.
科学研究应用
5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]-N-(2-pyridin-2-ylethyl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
作用机制
The mechanism of action of 5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]-N-(2-pyridin-2-ylethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
相似化合物的比较
Similar Compounds
5-methyl-1H-pyrazole derivatives: These compounds share the pyrazole ring and have similar biological activities.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring are often used in medicinal chemistry for their pharmacological properties.
Thiophene derivatives: These compounds are known for their electronic properties and are used in materials science.
属性
IUPAC Name |
5-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrrolidin-2-yl]-N-(2-pyridin-2-ylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c1-15-13-17(25-24-15)14-26-12-4-6-18(26)19-7-8-20(28-19)21(27)23-11-9-16-5-2-3-10-22-16/h2-3,5,7-8,10,13,18H,4,6,9,11-12,14H2,1H3,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXDBEGJADCUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN2CCCC2C3=CC=C(S3)C(=O)NCCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-7-[(3-phenyl-5-isoxazolyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6072784.png)
![7-(ethylsulfonyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6072798.png)
![2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B6072806.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6072812.png)

![2-[({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]quinazolin-4(3H)-one](/img/structure/B6072836.png)
![N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-1-CYCLOHEXANECARBOXAMIDE](/img/structure/B6072844.png)
![N-benzyl-3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-N-methylpropanamide](/img/structure/B6072848.png)

![5,5'-(1,4-butanediyl)bis[4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol]](/img/structure/B6072855.png)
![7-(4-fluorobenzyl)-2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6072858.png)

![methyl N-[3-(3-chlorophenyl)-3-(3-hydroxyphenyl)propanoyl]glycinate](/img/structure/B6072874.png)
![2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol](/img/structure/B6072891.png)
